molecular formula C7H16O3 B097972 3,3-Diethoxy-1-propanol CAS No. 16777-87-0

3,3-Diethoxy-1-propanol

Cat. No. B097972
M. Wt: 148.2 g/mol
InChI Key: ASERXEZXVIJBRO-UHFFFAOYSA-N
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Patent
US08952203B2

Procedure details

In the following, tetrahydrofuran (THF) to be used was dehydrated on molecular sieves of 4 angstrom overnight. Inside of a 5 L four-neck flask was substituted with nitrogen gas and 2.2 kg of THF was placed therein, followed by cooling to 10° C. or lower. Then, 50 g of lithium aluminum hydride was placed therein and 250 g of ethyl 3,3-diethoxypropionate was added dropwise so that inner temperature did not exceed 10° C. After completion of the dropwise addition, temperature was elevated to 20° C. and reaction was carried out for 1 hour. After the reaction, 420 g of distilled water was added and the whole was stirred for 2 hours, then filtration was performed through No. 2 filtration paper, and subsequently a cake was washed with 1.1 kg of THF. The filtrate was concentrated at 40° C. to obtain 213 g of crude 3,3-diethoxy-1-propanol (hereinafter 33DEP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 kg
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Quantity
420 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:12]([O:14][CH:15]([O:22][CH2:23][CH3:24])[CH2:16][C:17](OCC)=[O:18])[CH3:13]>O>[CH2:12]([O:14][CH:15]([O:22][CH2:23][CH3:24])[CH2:16][CH2:17][OH:18])[CH3:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2.2 kg
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)OCC
Step Five
Name
Quantity
420 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the whole was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be used was dehydrated on molecular sieves of 4 angstrom overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition, temperature
CUSTOM
Type
CUSTOM
Details
was elevated to 20° C.
CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtration
FILTRATION
Type
FILTRATION
Details
2 filtration paper
WASH
Type
WASH
Details
subsequently a cake was washed with 1.1 kg of THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CCO)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 213 g
YIELD: CALCULATEDPERCENTYIELD 109.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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